Wuweizidilactone H

Description

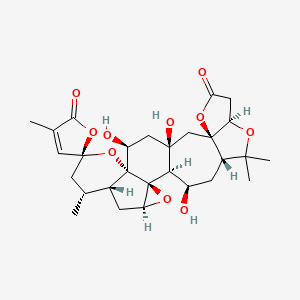

Wuweizidilactone H is a highly oxygenated nortriterpenoid belonging to the schisanartane skeleton class, isolated primarily from the fruit, leaves, and stems of Schisandra chinensis (Turcz.) Baill. . Its molecular formula is C28H36O10, as confirmed by HRESIMS and NMR analyses . Structurally, it features a complex polycyclic framework with eight rings, one double bond, and two carbonyl groups, contributing to 11 degrees of unsaturation . Unlike its hydroxylated derivative, 19(R)-hydroxyl-wuweizidilactone H, this compound lacks an additional hydroxyl group at C-19, a key structural distinction .

Properties

Molecular Formula |

C28H36O10 |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

(1R,2S,4S,6R,7R,9S,11R,12S,14S,16R,20R,23S,25R)-12,14,25-trihydroxy-3',7,22,22-tetramethylspiro[3,10,17,21-tetraoxaheptacyclo[12.11.0.02,4.02,11.06,11.016,20.016,23]pentacosane-9,5'-furan]-2',18-dione |

InChI |

InChI=1S/C28H36O10/c1-12-8-25(9-13(2)22(32)37-25)38-27-14(12)5-19-28(27,35-19)21-15(29)6-16-23(3,4)34-18-7-20(31)36-26(16,18)11-24(21,33)10-17(27)30/h9,12,14-19,21,29-30,33H,5-8,10-11H2,1-4H3/t12-,14-,15-,16+,17+,18-,19+,21-,24+,25-,26-,27-,28-/m1/s1 |

InChI Key |

SVLAIBOYFCQLIY-PNNZTPFKSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]2(C=C(C(=O)O2)C)O[C@@]34[C@@H]1C[C@H]5[C@@]3(O5)[C@@H]6[C@@H](C[C@@H]7[C@]8(C[C@]6(C[C@@H]4O)O)[C@@H](CC(=O)O8)OC7(C)C)O |

Canonical SMILES |

CC1CC2(C=C(C(=O)O2)C)OC34C1CC5C3(O5)C6C(CC7C(OC8C7(CC6(CC4O)O)OC(=O)C8)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Wuweizidilactone H can be isolated from the fruit of Schisandra chinensis through a series of extraction and purification processes. The fruit is typically subjected to solvent extraction using aqueous acetone, followed by chromatographic techniques to purify the compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Wuweizidilactone H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under acidic or basic conditions to introduce new functional groups.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which are studied for their enhanced biological activities .

Scientific Research Applications

Wuweizidilactone H has a wide range of scientific research applications:

Mechanism of Action

Wuweizidilactone H exerts its effects primarily through its interaction with cellular pathways involved in liver protection. It is believed to modulate oxidative stress and inflammation, thereby protecting liver cells from damage . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of antioxidant enzymes and anti-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Wuweizidilactone H is part of a structurally diverse group of nortriterpenoids and bisnortriterpenoids from the Schisandraceae family. Below is a comparative analysis with key analogs:

Bioactivity Comparisons

- Anti-HIV Activity :

Wuweizidilactone I and A exhibit moderate anti-HIV activity (EC50: 17.9–28.86 μg/mL), whereas this compound’s efficacy remains unreported . - Neuroprotection: Wuweizidilactones C and F (50 μM) show moderate neuroprotection in SH-SY5Y cells (64–67% survival vs. 52% control) .

- Hepatoprotection :

Unlike dibenzocyclooctadiene lignans (e.g., schizandrin, survival rate: 44% at 10 μM), this compound lacks hepatoprotective effects in APAP-induced HepG2 cell models .

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The role of hydroxyl groups (e.g., C-19 in 19(R)-hydroxyl-wuweizidilactone H) and lactone configurations in bioactivity warrants further study.

- Comparative Pharmacokinetics: Differences in bioavailability between schisanartanes (e.g., this compound) and 18-norschiartanes (e.g., Schindilactone H) are unknown but critical for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.